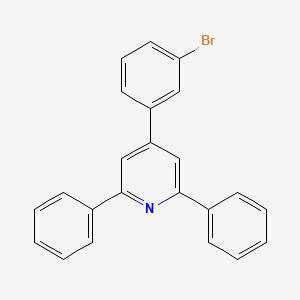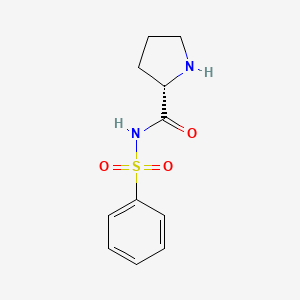
(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
A study by Singh et al. (2013) highlighted the use of a pyrrolidine-based catalyst derived from L-proline for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, showcasing its efficiency in synthesizing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013). This exemplifies its application in facilitating complex chemical reactions.
Antibacterial Activity
Research conducted by Ajani et al. (2012) synthesized a series of sulfonamide derivatives, including 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, demonstrating significant antibacterial activity against key organisms like Staphylococcus aureus and Escherichia coli, highlighting its potential in developing new antibacterial agents (Ajani et al., 2012).
Molecular Structure Analysis
Banerjee et al. (2002) investigated the crystal structure and molecular conformation of a solvated derivative, providing insights into its potential as an antineoplastic agent through X-ray analysis and molecular orbital methods, which can aid in understanding the structural basis of its biological activities (Banerjee et al., 2002).
Synthetic Ligands
Ma et al. (2017) described the use of an amide derived from pyrrolidine for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, marking an advancement in the synthesis of (hetero)aryl methylsulfones, a class of compounds with pharmaceutical importance, demonstrating the compound's role in facilitating metal-catalyzed coupling reactions (Ma et al., 2017).
Organic Synthesis
Craig et al. (2000) utilized (phenylsulfonyl)methane in reactions with enantiomerically pure N-diphenylphosphinylaziridines to synthesize 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, showcasing its application in organic synthesis through 5-endo-trig cyclisation reactions, offering a pathway to efficiently produce pyrrolidine derivatives with high yields and excellent stereoselectivities (Craig et al., 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-N-(benzenesulfonyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-11(10-7-4-8-12-10)13-17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTZACKICMFJBK-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



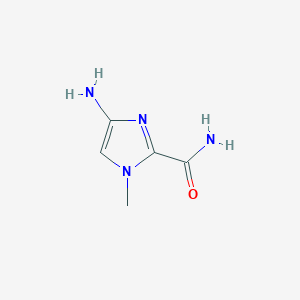
![7H-Pyrrolo[2,3-h]quinazolin-2-amine](/img/structure/B3331408.png)

![1-(3-Methylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B3331425.png)
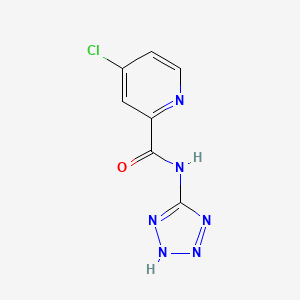

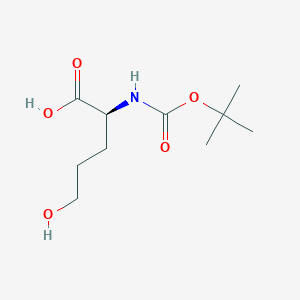
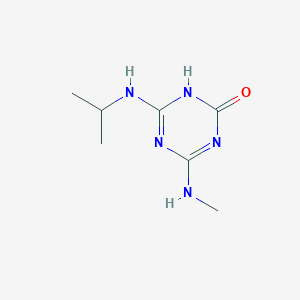
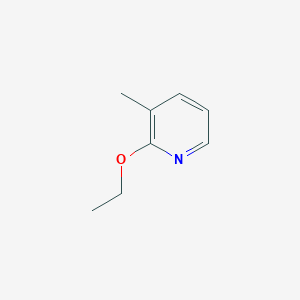
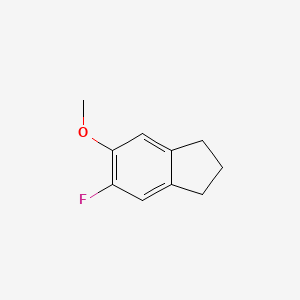

![5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B3331488.png)
